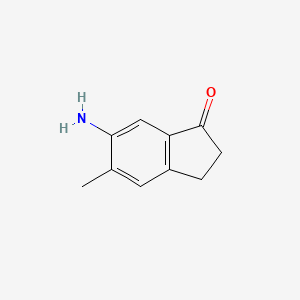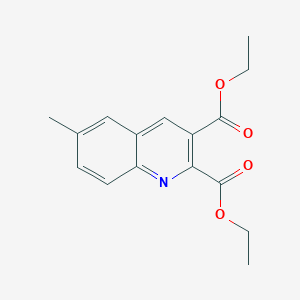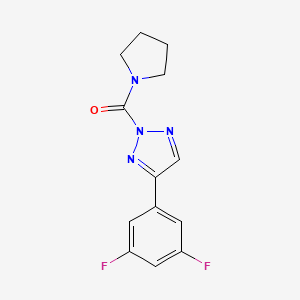
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached via a nucleophilic substitution reaction with a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidinyl group.
Reduction: Reduction reactions may target the triazole ring or the difluorophenyl group.
Substitution: Substitution reactions can occur at various positions on the triazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinyl group may yield a lactam, while substitution on the phenyl ring may introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can participate in various chemical reactions.
Biology
In biology, triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. This compound may be investigated for similar biological activities.
Medicine
In medicine, the compound may be explored for its potential as a drug candidate. Triazole derivatives are often used in the development of pharmaceuticals due to their stability and bioactivity.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone would depend on its specific biological target. Generally, triazole derivatives exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The difluorophenyl group may enhance the compound’s binding affinity and selectivity for its target.
類似化合物との比較
Similar Compounds
(4-Phenyl-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure but lacks the difluorophenyl group.
(4-(3,5-Dichlorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone: Similar structure with dichlorophenyl instead of difluorophenyl.
(4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(morpholin-1-yl)methanone: Similar structure with morpholinyl instead of pyrrolidinyl.
Uniqueness
The presence of the difluorophenyl group in (4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone may confer unique properties such as increased lipophilicity, enhanced metabolic stability, and improved binding affinity for specific biological targets.
特性
分子式 |
C13H12F2N4O |
|---|---|
分子量 |
278.26 g/mol |
IUPAC名 |
[4-(3,5-difluorophenyl)triazol-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C13H12F2N4O/c14-10-5-9(6-11(15)7-10)12-8-16-19(17-12)13(20)18-3-1-2-4-18/h5-8H,1-4H2 |
InChIキー |
QJDPJRXSDNBOHP-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)N2N=CC(=N2)C3=CC(=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-methylphenyl)sulfonyl]-N-[(2S)-4-(methylsulfanyl)-1-oxo-1-(prop-2-en-1-ylamino)butan-2-yl]piperidine-4-carboxamide](/img/structure/B12630868.png)
![3-Phenyl-6-{4-[2-(trifluoromethyl)phenoxy]piperidin-1-yl}pyridazine](/img/structure/B12630878.png)
![5-(3-chloro-4-methylphenyl)-6-phenylspiro[6,6a-dihydro-3aH-furo[3,4-c]pyrrole-4,2'-indene]-1,1',3,3'-tetrone](/img/structure/B12630881.png)
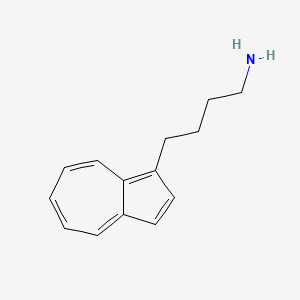

![(2R)-4-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)morpholine](/img/structure/B12630890.png)
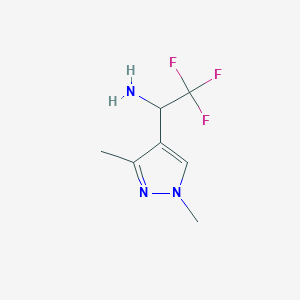
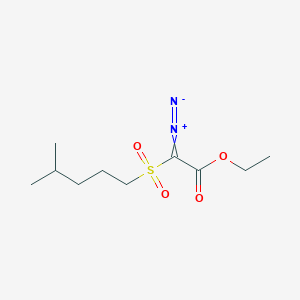

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-phenoxypropanamide](/img/structure/B12630933.png)
![3H-1,2,4-Triazol-3-one, 4-[4-(5-benzofuranyl)phenyl]-5-[[(3S)-1-(cyclopropylcarbonyl)-3-pyrrolidinyl]methyl]-2,4-dihydro-2-(1-methylethyl)-](/img/structure/B12630935.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]-2-phenylethyl benzoate](/img/structure/B12630943.png)
